N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole ring fused with a phenyl group and a thiophene-3-carboxamide moiety, making it a unique and versatile molecule for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds with the imidazo[2,1-b][1,3]thiazole ring system have been known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It is known that the compound is synthesized based on the reaction of (2 z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .
Biochemical Pathways
Compounds with similar structures have been known to exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity .
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This indicates that the compound may have potential as an anticancer agent.
Action Environment
It is known that the type of product formed during the synthesis of this compound depends on the structure of the starting reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the cyclization of 2-aminothiazoles with γ-bromodipnones, which leads to the formation of the imidazo[2,1-b]thiazole ring system . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiophene derivatives.
Scientific Research Applications
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide has a wide range of scientific research applications, including:
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-b]thiazole derivatives such as:
Levamisole: An anthelmintic agent with immunomodulatory properties.
Imidazo[2,1-b]thiazole-6-carboxamides: Compounds with anticancer, anti-inflammatory, and antimicrobial activities.
Uniqueness
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of an imidazo[2,1-b]thiazole ring with a thiophene-3-carboxamide moiety sets it apart from other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-5,7,9-10H,6,8H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHXBKCAWGRSCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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